

Physical properties and solubility of 3-(4-Fluorophenoxy)iodobenzene

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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)iodobenzene

Cat. No.: B066815

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An In-Depth Technical Guide to the Physical Properties and Solubility of **3-(4-Fluorophenoxy)iodobenzene**

Introduction: A Key Building Block in Modern Drug Discovery

3-(4-Fluorophenoxy)iodobenzene (CAS No. 188534-09-0) is a diaryl ether of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure uniquely combines three key motifs: a fluorophenyl group, an ether linkage, and an iodinated benzene ring. This strategic combination makes it a valuable precursor in synthetic chemistry. The fluorine atom is a well-established bioisostere for hydrogen, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The iodo-substituent serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular architectures.[5]

This guide provides an in-depth analysis of the core physical properties and solubility characteristics of **3-(4-Fluorophenoxy)iodobenzene**, grounded in both empirical data and theoretical principles. The protocols described herein are designed to be self-validating, offering researchers a reliable framework for handling and characterizing this important chemical intermediate.

Section 1: Core Physicochemical Properties

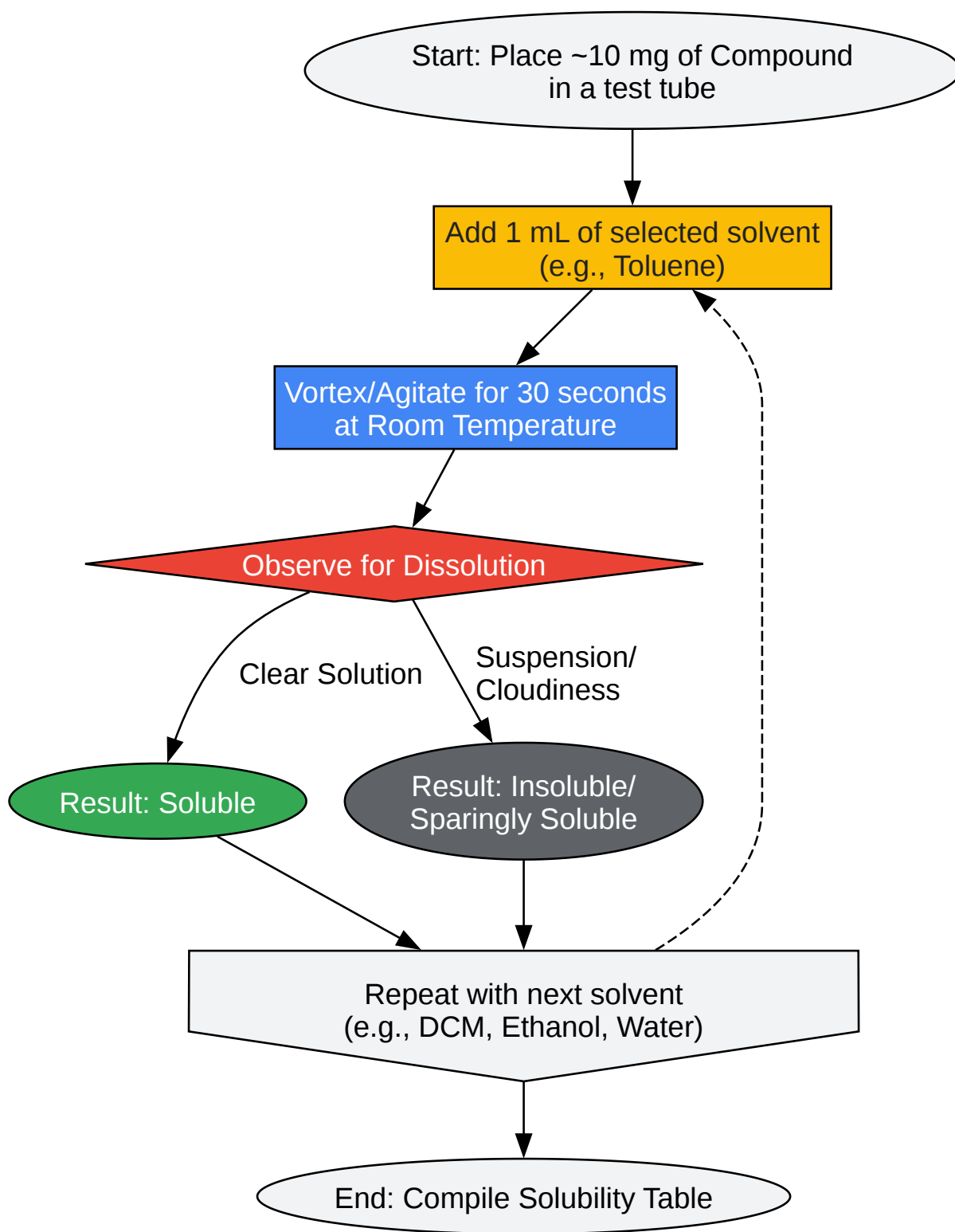
The fundamental physical constants of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and formulation development. The properties of **3-(4-Fluorophenoxy)iodobenzene** are summarized below.

Property	Value	Source(s)
CAS Number	188534-09-0	[1][6]
Molecular Formula	C ₁₂ H ₈ FIO	[1][7]
Molecular Weight	314.09 g/mol	[1][2]
Physical Form	Solid	[6]
Melting Point	52-54 °C	[8]
Boiling Point	324.551 °C (Predicted)	[8]
Density	1.686 g/cm ³ (Predicted)	[8]

The compound exists as a solid at room temperature, a direct consequence of its relatively high molecular weight and planar aromatic structure, which allows for efficient crystal packing.[6] Its melting point of 52-54 °C is an important parameter for assessing purity and for planning reactions where the compound might be melted.[8]

Section 2: Molecular Structure and Computational Insights

The arrangement of atoms and functional groups within **3-(4-Fluorophenoxy)iodobenzene** dictates its reactivity and physical behavior.



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